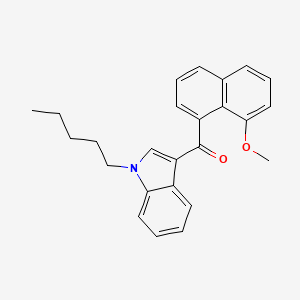
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 081 8-甲氧基萘异构体是一种合成大麻素,在结构上与 JWH 081 相关。 它以其对中枢大麻素受体 1 (CB1) 的高亲和力和对周围大麻素受体 2 (CB2) 的亲和力降低而闻名 。 该化合物通常用作法医和研究应用中的分析参考标准 。
准备方法
合成路线和反应条件
JWH 081 8-甲氧基萘异构体的合成涉及在特定条件下,1-戊基-1H-吲哚-3-羧酸与 8-甲氧基-1-萘胺反应 。 该反应通常需要二甲基甲酰胺 (DMF) 等溶剂和 N,N'-二环己基碳二亚胺 (DCC) 等偶联试剂以促进酰胺键的形成 。
工业生产方法
JWH 081 8-甲氧基萘异构体的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和精确控制反应条件以确保高产率和纯度 。 最终产品采用柱色谱和重结晶等技术进行纯化 。
化学反应分析
反应类型
JWH 081 8-甲氧基萘异构体经历各种化学反应,包括:
常用试剂和条件
主要产物形成
氧化: 根据反应条件,形成羧酸或酮.
还原: 形成醇或胺.
取代: 根据所用亲电试剂,形成各种取代衍生物.
科学研究应用
作用机制
相似化合物的比较
类似化合物
JWH 018: 另一种对 CB1 和 CB2 受体具有高亲和力的合成大麻素.
JWH 073: 结构上类似于 JWH 018,但烷基链长度不同.
JWH 122: 类似于 JWH 018,但萘环上的取代模式不同.
独特性
JWH 081 8-甲氧基萘异构体因萘环 8 位存在甲氧基而独一无二 。 这种结构修饰导致与其他合成大麻素相比,结合亲和力和药理作用不同 。
生物活性
(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C25H25NO2
- Molecular Weight : 371.47 g/mol
- CAS Number : 210179-46-7
This compound acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.
Binding Affinity
Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.
1. Psychoactive Properties
Synthetic cannabinoids like this compound are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.
2. Anti-inflammatory Effects
Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
3. Neurotoxicity
At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Effects on Neurotransmission | Demonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders. |
| Study 2 : Inflammatory Response | Found that this compound significantly reduced pro-inflammatory cytokines in vitro. |
| Study 3 : Neurotoxicity Assessment | Reported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.
属性
IUPAC Name |
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSHGRPSVJODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017319 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349837-48-4 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














